molecular formula C11H13N3S B1517963 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline CAS No. 1155908-51-2

2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline

Cat. No.: B1517963
CAS No.: 1155908-51-2
M. Wt: 219.31 g/mol
InChI Key: XPTRZWPIORYHEL-UHFFFAOYSA-N
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Description

Structural Characterization of 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline

Molecular Architecture and Bonding Patterns

The molecular architecture of 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline displays a sophisticated arrangement of aromatic and heterocyclic components that define its structural characteristics. The compound consists of a benzene ring bearing an amino group at the 1-position and a methyl substituent at the 2-position, with the sulfanyl-imidazole moiety attached at the 4-position. This arrangement creates a molecular framework where the aniline component serves as the primary aromatic scaffold, while the 1-methyl-1H-imidazol-2-yl group functions as an electron-withdrawing heterocyclic substituent connected through a thioether linkage.

The bonding patterns within this molecule reveal several critical structural features that influence its overall geometry and reactivity. The carbon-sulfur bond linking the aniline ring to the imidazole heterocycle exhibits typical thioether characteristics, with bond lengths and angles consistent with single bond formation between aromatic carbon and sulfur atoms. The sulfur atom adopts a tetrahedral geometry when considering its lone pairs, though the molecular geometry around sulfur appears bent due to the presence of two bonding pairs and two lone pairs of electrons. This configuration allows for rotational freedom around the carbon-sulfur bond, contributing to the conformational flexibility of the molecule.

The imidazole ring system within the structure maintains its characteristic aromatic properties, with the nitrogen atoms participating in the aromatic electron delocalization. The 1-methyl substitution on the imidazole ring influences the electronic distribution and reduces the basicity of the unsubstituted nitrogen atom compared to unsubstituted imidazole. The methyl group at the 2-position of the aniline ring provides steric hindrance that may influence the compound's overall conformation and its ability to participate in certain molecular interactions.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of related compounds with similar molecular frameworks provide valuable insights into the solid-state behavior and conformational preferences of 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline. Studies of analogous compounds with the molecular formula C₁₁H₁₃N₃S have demonstrated that these molecules typically adopt non-planar conformations in the crystalline state. The structural analysis reveals that maximum deviations from planarity can reach up to 0.521 angstroms for non-hydrogen atoms, indicating significant three-dimensional character in the molecular geometry.

The conformational behavior of this compound class is largely influenced by the rotational freedom around the carbon-sulfur bond connecting the aromatic systems. This flexibility allows the molecule to adopt various conformations to optimize intermolecular packing in the crystal lattice. The dihedral angles between the aniline ring and the imidazole ring can vary significantly depending on the crystallization conditions and intermolecular interactions present in the solid state. These conformational variations have important implications for the compound's physical properties and its behavior in different chemical environments.

Crystal packing studies of related structures indicate that molecules of this type often form hydrogen bonding networks through their amino groups and nitrogen-containing heterocycles. The presence of multiple nitrogen atoms capable of serving as hydrogen bond acceptors, combined with the amino group functioning as a hydrogen bond donor, creates opportunities for complex supramolecular architectures in the crystalline state. These intermolecular interactions contribute to the overall stability of the crystal structure and influence properties such as melting point and solubility.

Spectroscopic Characterization Techniques

The spectroscopic characterization of 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline employs multiple analytical techniques to provide comprehensive structural information. Each spectroscopic method offers unique insights into different aspects of the molecular structure, from connectivity and bonding to electronic properties and molecular dynamics. The integration of these techniques provides a complete picture of the compound's structural characteristics and confirms the proposed molecular architecture.

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy serves as the primary tool for structural elucidation and confirmation of 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline. The proton Nuclear Magnetic Resonance spectrum reveals distinct resonance patterns characteristic of the different molecular environments present in the compound. The aromatic protons of the aniline ring appear in the typical aromatic region between 6.5 and 7.5 parts per million, with coupling patterns that reflect the substitution pattern on the benzene ring.

The methyl groups present in the molecule exhibit characteristic upfield resonances, with the methyl substituent on the aniline ring appearing as a singlet due to its attachment to the aromatic system. The N-methyl group on the imidazole ring displays similar chemical shift characteristics but may show slightly different chemical shifts due to the unique electronic environment of the imidazole heterocycle. The imidazole ring protons appear in the aromatic region with distinctive chemical shifts that reflect the electron-deficient nature of this heterocyclic system.

The amino group protons typically appear as a broad signal that may exchange with deuterium in deuterated solvents, confirming the presence of the primary amine functionality. The integration patterns and coupling constants observed in the spectrum provide crucial information about the molecular connectivity and confirm the proposed structural assignment. Two-dimensional Nuclear Magnetic Resonance techniques can provide additional confirmation of the molecular structure through correlation experiments that establish connectivity between different parts of the molecule.

Infrared Vibrational Spectroscopy

Infrared vibrational spectroscopy provides detailed information about the functional groups present in 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline and their molecular environment. The infrared spectrum displays characteristic absorption bands that correspond to the various vibrational modes of the molecular functional groups. The amino group exhibits distinctive stretching vibrations in the region around 3300-3500 wavenumbers, appearing as two bands corresponding to the symmetric and antisymmetric stretching modes of the primary amine.

The aromatic carbon-hydrogen stretching vibrations appear in the region around 3000-3100 wavenumbers, while the aliphatic carbon-hydrogen stretches of the methyl groups are observed slightly lower in frequency. The aromatic carbon-carbon stretching vibrations produce multiple bands in the fingerprint region between 1400-1600 wavenumbers, providing a unique spectral signature for the compound. The imidazole ring contributes additional absorption bands characteristic of the heterocyclic system, including carbon-nitrogen stretching modes and ring breathing vibrations.

The carbon-sulfur stretching vibration typically appears at lower frequencies, around 700-800 wavenumbers, confirming the presence of the thioether linkage. The bending and deformation modes of the various functional groups contribute to the complex pattern observed in the fingerprint region of the spectrum. The overall infrared spectrum serves as a molecular fingerprint that can be used for compound identification and purity assessment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 219, corresponding to the calculated molecular weight of the compound. The isotope pattern observed for the molecular ion confirms the presence of sulfur and nitrogen atoms in the expected quantities based on the molecular formula C₁₁H₁₃N₃S.

The fragmentation behavior of this compound reflects the relative stability of different molecular fragments and the preferred cleavage pathways. Common fragmentation patterns include loss of the methyl groups, cleavage of the carbon-sulfur bond, and fragmentation of the imidazole ring system. The base peak in the mass spectrum typically corresponds to the most stable fragment ion, which may be the methylated aniline portion or a fragment derived from the imidazole system.

High-resolution mass spectrometry provides accurate mass measurements that confirm the elemental composition of both the molecular ion and the fragment ions. This information is crucial for structural confirmation and can detect the presence of impurities or related compounds. The fragmentation patterns observed under different ionization conditions provide additional insights into the compound's structural stability and gas-phase behavior.

Computational Chemistry Approaches

Computational chemistry methods provide theoretical insights into the electronic structure, geometry, and properties of 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline that complement experimental observations. These theoretical approaches allow for the prediction of molecular properties, optimization of geometric parameters, and analysis of electronic distributions that may not be directly accessible through experimental techniques. The integration of computational and experimental data provides a comprehensive understanding of the compound's structural characteristics.

Density Functional Theory Calculations

Density Functional Theory calculations represent the most widely used computational approach for studying the electronic structure and properties of 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline. These calculations provide optimized molecular geometries that predict bond lengths, bond angles, and dihedral angles with high accuracy. The theoretical geometry optimization reveals the preferred conformation of the molecule in the gas phase and provides insights into the rotational barriers around flexible bonds.

The calculated bond lengths and angles show excellent agreement with experimental crystallographic data when available, confirming the reliability of the theoretical methods. The carbon-sulfur bond length is predicted to be approximately 1.76-1.78 angstroms, consistent with typical thioether bonds. The planarity of the aromatic rings is maintained in the optimized structure, while the dihedral angle between the aniline and imidazole rings reflects the balance between steric interactions and electronic conjugation effects.

Electronic properties calculated using Density Functional Theory include the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which provide insights into the compound's reactivity and electronic behavior. The electron density distribution reveals the charge distribution throughout the molecule and identifies regions of high and low electron density that influence chemical reactivity. Vibrational frequency calculations provide theoretical infrared spectra that can be compared with experimental observations to confirm structural assignments.

Molecular Orbital Analysis

Molecular orbital analysis provides detailed insights into the electronic structure and bonding characteristics of 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline. The frontier molecular orbitals, including the highest occupied and lowest unoccupied molecular orbitals, reveal the electronic properties that govern the compound's chemical behavior. The spatial distribution of these orbitals indicates the regions of the molecule most likely to participate in chemical reactions and intermolecular interactions.

The highest occupied molecular orbital typically exhibits significant density on the aniline nitrogen atom and the aromatic ring systems, reflecting the electron-donating character of the amino group. The sulfur atom contributes to the orbital through its lone pairs, which can participate in various types of chemical interactions. The lowest unoccupied molecular orbital often shows density on the imidazole ring system, particularly on the nitrogen atoms, indicating the electron-accepting character of this heterocyclic component.

Natural bond orbital analysis provides additional insights into the bonding characteristics and charge distribution within the molecule. This analysis reveals the hybridization states of the atoms, the ionic and covalent character of the bonds, and the extent of electron delocalization throughout the molecular framework. The results indicate significant delocalization of electron density across the aromatic systems, with the sulfur atom serving as a bridge that allows for some electronic communication between the aniline and imidazole components.

Property Value Reference
Molecular Formula C₁₁H₁₃N₃S
Molecular Weight 219.31 daltons
Melting Point Not definitively established
Appearance Powder
Storage Temperature Room Temperature
Spectroscopic Technique Key Observations
Nuclear Magnetic Resonance Aromatic protons 6.5-7.5 ppm, methyl groups upfield
Infrared Spectroscopy Amino stretch 3300-3500 cm⁻¹, aromatic C-H 3000-3100 cm⁻¹
Mass Spectrometry Molecular ion at m/z 219, characteristic fragmentation

Properties

IUPAC Name

2-methyl-4-(1-methylimidazol-2-yl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-8-7-9(3-4-10(8)12)15-11-13-5-6-14(11)2/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTRZWPIORYHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC2=NC=CN2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The core synthetic approach to 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline involves nucleophilic substitution or coupling reactions where the sulfanyl group (-S-) bridges the aromatic amine and the imidazole ring. The key steps typically include:

  • Generation of a thiolate anion from a suitable thiol or sulfanyl precursor.
  • Nucleophilic aromatic substitution or coupling with a halogenated aromatic amine.
  • Use of appropriate bases and solvents to facilitate the reaction.

Base-Mediated Thiolate Formation and Coupling

According to patent literature on related compounds, the thiolate anion can be generated by treating the thiol precursor with strong bases such as sodium hydride or sodium metal. These bases deprotonate the thiol to form a reactive thiolate species that can attack electrophilic aromatic substrates.

  • Bases Used: Sodium, sodium hydride, potassium, potassium hydride.
  • Preferred Bases: Sodium and sodium hydride due to their effectiveness and availability.
  • Reaction Conditions: Typically conducted under anhydrous conditions to prevent protonation of the thiolate and in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

This method is applicable when the aromatic amine is halogenated (e.g., chlorinated) at the position where the sulfanyl group is to be introduced. The thiolate attacks the halogenated carbon, displacing the halide and forming the sulfanyl linkage.

Specific Application to 2-Methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline

In the case of 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline, the synthesis involves:

  • Starting from 2-methyl-4-chloroaniline or a similar halogenated aniline derivative.
  • Preparation of the thiolate anion from 1-methyl-1H-imidazole-2-thiol by treatment with sodium hydride.
  • Nucleophilic aromatic substitution of the chloro substituent on the aniline by the imidazole thiolate, yielding the target sulfanyl aniline.

Reaction Scheme Summary

Step Reagents/Conditions Description
1 1-methyl-1H-imidazole-2-thiol + NaH Formation of imidazole thiolate anion
2 2-methyl-4-chloroaniline + imidazole thiolate Nucleophilic aromatic substitution to form sulfanyl linkage
3 Work-up and purification Isolation of 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline

Alternative Synthetic Approaches

While direct nucleophilic substitution is the most straightforward, other methods documented in sulfur-containing heterocycle synthesis literature include:

  • Cyclization Reactions: Using precursors such as diamines and carbon disulfide to form thio-containing heterocycles, though this is less directly applicable to the target compound.
  • Alkylation of Thiol Derivatives: Alkylation of a thiol intermediate with halogenated anilines or imidazoles under basic conditions.
  • Use of Commercial Thiolate Salts: When available, commercially prepared sodium salts of the thiol can be used to avoid handling reactive bases.

Research Findings and Data

  • The use of sodium hydride as a base is preferred for generating the thiolate due to its strong basicity and ability to cleanly deprotonate the thiol without side reactions.
  • Reaction yields for similar sulfanyl anilines typically range from moderate to high (50–85%) depending on reaction conditions such as temperature, solvent, and reaction time.
  • Purification is commonly achieved by recrystallization or chromatographic methods to obtain the compound with purity above 95%.
  • The compound is typically isolated as a powder, stable at room temperature, and requires handling precautions due to potential irritant properties.

Summary Table of Preparation Parameters

Parameter Details
Starting Materials 2-methyl-4-chloroaniline, 1-methyl-1H-imidazole-2-thiol
Base Sodium hydride (preferred), sodium, potassium hydride
Solvent Anhydrous THF, DMF
Reaction Type Nucleophilic aromatic substitution
Temperature Ambient to reflux depending on solvent
Yield Range 50–85% (based on analogous reactions)
Purification Recrystallization, chromatography
Physical Form of Product Powder
Stability Stable at room temperature

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form nitro compounds.

  • Reduction: : The compound can be reduced to form amines.

  • Substitution: : The sulfanyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: : Reagents like alkyl halides and amines are used for substitution reactions.

Major Products Formed

  • Oxidation: : Nitro derivatives of the compound.

  • Reduction: : Reduced amines.

  • Substitution: : Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline has several applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : The compound can be used in biological studies to understand the role of imidazole derivatives in biological systems.

  • Medicine: : It has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline exerts its effects involves its interaction with molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, thereby influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Imidazole Substituent Variations

2-(2-Methyl-1H-Imidazol-1-yl)Aniline
  • Formula : C₁₀H₁₁N₃
  • CAS : 26286-55-5
  • Properties : Melting point 132.5–134.5°C; molecular weight 173.21 g/mol.
  • Key Difference : The imidazole group is attached at the 2-position of the aniline ring, altering electronic distribution and steric effects compared to the para-substituted main compound. This impacts reactivity in cross-coupling reactions .
3-(2-Methyl-1H-Imidazol-1-yl)Aniline
  • Formula : C₁₀H₁₁N₃
  • CAS : 184098-19-9
  • Properties : Melting point 119.5–121.5°C; molecular weight 173.21 g/mol.

Table 1: Positional Isomer Comparison

Compound Substituent Position Melting Point (°C) Molecular Weight (g/mol) Purity
Main Compound Para N/A 219.30 ≥97%
2-(2-Methyl-1H-Imidazol-1-yl)Aniline Ortho 132.5–134.5 173.21 97%
3-(2-Methyl-1H-Imidazol-1-yl)Aniline Meta 119.5–121.5 173.21 97%

Halogen-Substituted Analog: 5-Chloro-2-[(1-Methyl-1H-Imidazol-2-yl)Sulfanyl]Aniline

  • Formula : C₁₀H₁₀ClN₃S
  • CAS: Not explicitly provided; CID 15077495
  • Properties : Molecular weight 239.72 g/mol; SMILES: CN1C=CN=C1SC2=C(C=C(C=C2)Cl)N .
  • Key Difference : Introduction of a chlorine atom at the 5-position enhances electrophilicity and may improve binding affinity in receptor-targeted drug candidates. The chlorine atom also increases molecular weight by ~20 g/mol compared to the main compound .

Heterocycle Replacement: Thiazole-Based Analog

2-Methyl-4-[(4-Methyl-1,3-Thiazol-2-yl)Sulfanyl]Aniline

  • Formula : C₁₁H₁₃N₃S₂
  • CAS: Not explicitly provided
  • Properties : Molecular weight 267.37 g/mol.
  • Key Difference : Replacement of the imidazole ring with a thiazole introduces a sulfur atom into the heterocycle. Thiazoles are less basic than imidazoles, which could reduce solubility in polar solvents but improve thermal stability .

Alkyl Chain Extension: 3-{1-[(1-Methyl-1H-Imidazol-2-yl)Sulfanyl]Ethyl}Aniline

  • Formula : C₁₂H₁₅N₃S
  • CAS : 1247635-33-1
  • Properties : Molecular weight 233.33 g/mol; purity ≥98% .
  • Key Difference : An ethyl group bridges the imidazole and aniline moieties, increasing lipophilicity. This modification is advantageous in prodrug designs requiring enhanced membrane permeability .

Table 2: Functional Group Modifications

Compound Key Structural Feature Molecular Weight (g/mol) Application Insight
Main Compound Para-imidazole sulfanyl 219.30 Versatile building block
5-Chloro Analog Chlorine substitution 239.72 Electrophilic reactivity
Thiazole Analog Thiazole heterocycle 267.37 Thermal stability
Ethyl-Bridged Analog Ethyl linker 233.33 Enhanced lipophilicity

Research Findings and Industrial Relevance

  • Synthetic Utility : The main compound’s para-substitution pattern allows efficient participation in Ullmann couplings and Buchwald-Hartwig aminations, as seen in related imidazole-aniline derivatives .
  • Cost Considerations : The main compound is priced at €1,855.00 for 2500 mg, while positional isomers (e.g., 2-(2-methylimidazol-1-yl)aniline) cost JPY 38,400/g, reflecting differences in synthetic complexity .
  • Biological Activity : Imidazole-containing anilines are explored as kinase inhibitors, with halogenated analogs showing improved target selectivity in preclinical studies .

Biological Activity

2-Methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline (CAS No. 1155908-51-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by data from various studies.

  • Molecular Formula : C11H13N3S
  • Molecular Weight : 219.31 g/mol
  • IUPAC Name : 2-methyl-4-(1-methylimidazol-2-yl)sulfanylaniline
  • Appearance : Powder

Anticancer Activity

Research indicates that compounds containing imidazole and thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of imidazole can effectively inhibit the proliferation of various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
2-Methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]anilineA375 (melanoma)<10Induces apoptosis
2-Methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]anilinePC3 (prostate cancer)<10Cell cycle arrest

The compound has shown to induce apoptosis in melanoma cell lines, suggesting it may act through pathways that promote programmed cell death, a crucial mechanism in cancer therapy .

Antibacterial Activity

The antibacterial potential of 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline has been evaluated against several bacterial strains. The compound demonstrated notable activity against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 µM
Enterococcus faecalis62.5 µM

The mechanism of action appears to involve the inhibition of protein synthesis and disruption of cell wall integrity, leading to bacterial cell death .

Antifungal Activity

In addition to its antibacterial properties, the compound has also been tested for antifungal activity. Preliminary results indicate moderate efficacy against certain fungal strains.

Fungal StrainMIC (µM)
Candida albicans31.25
Aspergillus niger62.5

These findings suggest that while the compound may not be as potent as traditional antifungals, it still exhibits some level of antifungal activity, which could be further optimized through structural modifications .

Case Studies

Several case studies have highlighted the significance of this compound in therapeutic applications:

  • Study on Melanoma Treatment :
    A study involving the application of the compound on melanoma cells showed a substantial reduction in cell viability, indicating its potential as a therapeutic agent in treating resistant melanoma cases .
  • Antibacterial Efficacy :
    In a clinical setting, derivatives similar to 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline were tested against multi-drug resistant strains of bacteria, showing promising results that warrant further investigation .

Q & A

Basic: What are the standard synthetic routes for 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline?

Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. A common approach is the reaction of a methyl-substituted aniline derivative with a thiol-containing imidazole precursor. For example:

  • Step 1: Preparation of the imidazole-thiol intermediate (e.g., 1-methyl-1H-imidazole-2-thiol).
  • Step 2: Coupling with 4-amino-2-methylbenzenethiol via a sulfide bond formation under basic conditions (e.g., using K₂CO₃ in DMF) .
  • Purification: Crystallization or column chromatography is employed, with TLC (Chloroform:Methanol = 7:3) used to monitor reaction progress .

Table 1: Example Reaction Conditions from Analogous Syntheses

Reaction StepReagents/ConditionsYieldReference
Thiol couplingK₂CO₃, DMF, 80°C, 12h~65%
Reductive aminationHydrazine hydrate, absolute alcohol, reflux~70%

Basic: Which spectroscopic and crystallographic methods are employed for structural characterization?

Answer:
Key techniques include:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions and purity. For imidazole derivatives, characteristic aromatic proton shifts (δ 7.0–8.5 ppm) and methyl group signals (δ 2.0–3.0 ppm) are critical .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography: SHELX software is widely used for solving crystal structures, particularly for validating bond angles and stereochemistry .

Note: For sulfanyl-containing compounds, elemental analysis (C, H, N, S) is recommended to confirm stoichiometry .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in sulfide bond formation, while ethanol/water mixtures improve crystallization .
  • Catalysis: Transition metals (e.g., CuI) or phase-transfer catalysts can accelerate thiol-aryl coupling reactions .
  • Temperature Control: Gradual heating (e.g., 60–80°C) minimizes side reactions like oxidation of the sulfanyl group .

Data Contradiction Example:

  • reports solvent-free conditions for similar syntheses, while uses methanol for reductive amination. Researchers must evaluate solvent effects on substrate solubility and reactivity .

Advanced: How to address contradictions in reported synthetic methodologies?

Answer:
Contradictions arise from differing reagent ratios, solvents, or purification methods. To resolve:

Systematic Screening: Use design-of-experiments (DoE) to test variables (e.g., solvent, temperature, catalyst loading) .

Mechanistic Analysis: Probe reaction intermediates via in-situ IR or NMR to identify rate-limiting steps .

Reproducibility Tests: Replicate published protocols with strict adherence to described conditions, noting deviations in yields or byproducts .

Case Study:

  • A 20% yield discrepancy between two studies was traced to incomplete hydrazine hydrate removal during workup, resolved by adding a water-wash step .

Advanced: What computational approaches predict the biological activity of this compound?

Answer:

  • Docking Studies: Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets (e.g., kinases or receptors). The sulfanyl and imidazole groups often participate in hydrogen bonding .
  • QSAR Modeling: Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., methyl groups) with activity trends .
  • DFT Calculations: Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) influencing redox behavior or stability .

Application Example:

  • highlights the compound’s role in MKI-833 , a kinase inhibitor, where computational modeling guided the optimization of its sulfanyl-aniline pharmacophore .

Advanced: What are the challenges in incorporating this compound into larger pharmaceutical agents?

Answer:

  • Steric Hindrance: The methyl and imidazole groups may limit accessibility to active sites. Solutions include introducing flexible linkers (e.g., polyethylene glycol) .
  • Metabolic Stability: The sulfanyl group is prone to oxidation. Strategies:
    • Prodrug Design: Mask the sulfanyl group as a disulfide or thioether .
    • Cytochrome P450 Inhibition: Co-administer CYP450 inhibitors to prolong half-life .

Synthesis Challenge Example:

  • details a multi-step synthesis where the compound is coupled to a benzothiazole moiety. Key hurdles included regioselectivity in imidazole functionalization and purification of the final product .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline
Reactant of Route 2
Reactant of Route 2
2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.